4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
Description
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic sulfonamide derivative with a pyrazole backbone substituted by a chlorine atom at position 4, a methyl group at position 1, and a sulfonamide group at position 5. This compound is of significant interest in medicinal chemistry due to the bioactivity of pyrazole-sulfonamide hybrids, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C4H6ClN3O2S |
|---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
4-chloro-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10) |
InChI Key |
PIIOELCBZPDVIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of a suitably substituted pyrazole precursor with sulfonyl chlorides or sulfonamide derivatives. The key steps include:
- Formation of the pyrazole ring with the desired substitutions (4-chloro and 1-methyl groups).
- Introduction of the sulfonamide functional group at the 5-position of the pyrazole ring.
A common synthetic route is the condensation of 4-chloro-1-methylpyrazole with sulfanilamide derivatives or sulfonyl chlorides, which yields the target sulfonamide compound with good efficiency and adaptability for further functionalization.
Detailed Synthetic Procedure from Literature
A representative synthesis approach, adapted from related pyrazole sulfonamide derivatives preparation, can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted phenylhydrazine + ethyl acetoacetate in anhydrous ethanol, stirred at 70–80°C for 5 h | Cyclization to form substituted pyrazole intermediate |
| 2 | Removal of ethanol under reduced pressure to isolate solid intermediate | Concentration and isolation of pyrazole intermediate |
| 3 | Dissolution in DMF and addition of phosphorus oxychloride (POCl₃), stirred at 90°C for 1 h | Vilsmeier–Haack formylation to introduce formyl group on pyrazole ring |
| 4 | Pouring into ice-cold water, filtration to obtain solid product | Isolation of formylated pyrazole intermediate |
| 5 | Oxidation with 5.0 mol/L potassium permanganate (KMnO₄) solution at 70–80°C | Oxidation of intermediate to sulfonamide or sulfone derivative |
| 6 | pH adjustment to 7–8 with 3.0 mol/L potassium hydroxide (KOH), filtration | Neutralization and purification |
| 7 | Acidification with 6.0 mol/L hydrochloric acid (HCl) to precipitate product | Crystallization of final sulfonamide compound |
| 8 | Recrystallization from anhydrous ethanol | Final purification to obtain pure 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide |
This procedure is adaptable and has been used to synthesize a series of pyrazole sulfonamide derivatives, demonstrating its robustness and reproducibility.
Chemical and Spectroscopic Characterization
During synthesis, the structure and purity of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of protons and carbons in the pyrazole and sulfonamide moieties.
- Infrared (IR) Spectroscopy: To detect characteristic sulfonamide S=O stretching vibrations and pyrazole ring vibrations.
- Elemental Analysis: To confirm the empirical formula and purity.
- Mass Spectrometry: To verify molecular weight (195.63 g/mol) and molecular formula C₄H₆ClN₃O₂S.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C₄H₆ClN₃O₂S |
| Molecular Weight | 195.63 g/mol |
| Starting Materials | 4-Chloro-1-methylpyrazole, sulfonyl chloride or sulfanilamide derivatives |
| Key Reagents | Phosphorus oxychloride (POCl₃), KMnO₄, KOH, HCl |
| Solvents | Ethanol, DMF, water |
| Reaction Temperatures | 70–90°C |
| Purification | Filtration, recrystallization from anhydrous ethanol |
| Characterization Techniques | NMR, IR, elemental analysis, mass spectrometry |
Research Findings and Notes
- The synthetic route involving Vilsmeier–Haack formylation followed by oxidation and sulfonamide formation is well-established for pyrazole sulfonamides and can be adapted for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide.
- The compound’s sulfonamide group is introduced via oxidation of intermediates followed by acid-base workup to isolate the sulfonamide salt form.
- This method offers good yields and purity, suitable for research applications.
- The compound’s biological activities (antimicrobial, anti-inflammatory, anticancer) are linked to its sulfonamide and pyrazole functionalities, making the synthesis relevant for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide are compared below with six closely related pyrazole-sulfonamide derivatives. Key differences in substituent positions, electronic effects, and pharmacological profiles are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Positional Isomerism : The sulfonamide group’s position (C4 vs. C5) significantly impacts bioactivity. For example, 5-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 88398-50-9) is a positional isomer of the target compound but has distinct electronic properties due to altered resonance effects .
Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but reduce solubility. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shows increased hydrophobicity due to the trifluoromethyl group .
Pharmacological Potential: Pyrazole-sulfonamides with aryl substituents (e.g., 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) exhibit antibacterial activity, suggesting that the target compound may share similar mechanisms .
Biological Activity
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide (CAS No. 1593693-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 195.6 g/mol |
| CAS Number | 1593693-34-5 |
| Purity | ≥95% |
The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-sulfonamide generally involves the reaction of 4-chloro-3-methyl-1H-pyrazole with sulfonamide reagents, often utilizing chlorosulfonic acid as a sulfonating agent. The resulting compound features a sulfonamide group that enhances its solubility and reactivity, making it suitable for various biological applications.
The mechanism of action primarily involves the inhibition of specific enzymes or modulation of receptor activities. This compound can bind to active sites on enzymes, thereby inhibiting their function, or interact with receptors to modulate their signaling pathways .
Anticancer Properties
Research has demonstrated that compounds containing pyrazole scaffolds exhibit significant anticancer activities across various cancer cell lines. For instance, studies indicate that 4-chloro-1-methyl-1H-pyrazole-5-sulfonamide can induce apoptosis in colorectal cancer cell lines (HCT-116 and HT-29) and exhibit cytotoxic effects against metastatic colon cancer cells (SW-620). The compound's ability to elicit cell death through apoptosis and necrosis was highlighted in comparative studies against standard treatments like 5-fluorouracil (5-FU) .
Table: Anticancer Activity Summary
| Cell Line | Compound Tested | % Cell Death (Apoptosis/Necrosis) |
|---|---|---|
| HCT-116 | 4-Chloro-1-methyl... | 35.46% (apoptosis) |
| SW-620 | 4-Chloro-1-methyl... | 70% (16.72% apoptosis, 53.52% necrosis) |
| HT-29 | 4-Chloro-1-methyl... | Data not specified |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria, including E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure is crucial for enhancing antimicrobial efficacy .
Table: Antimicrobial Activity Overview
| Bacterial Strain | Compound Tested | Inhibition Zone (mm) |
|---|---|---|
| E. coli | Various pyrazoles | Varies by derivative |
| S. aureus | Various pyrazoles | Varies by derivative |
Study on Carbonic Anhydrase Inhibition
A recent study highlighted the effectiveness of sulfonamide-based compounds in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The dual-tail strategy employed in designing these compounds enhanced their binding affinity and inhibitory activity against CA IX, showcasing the potential therapeutic applications of pyrazole-sulfonamides in cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as the Vilsmeier-Haack reaction for pyrazole core formation, followed by sulfonamide functionalization. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid chlorides or anhydrides to introduce sulfonamide groups. Key parameters include solvent selection (ethanol, methanol), catalysts (e.g., K₂CO₃), and reaction times (9–13 hours), with yields ranging from 77% to 89% . Characterization via IR, ¹H-NMR, and mass spectrometry ensures structural confirmation .
Q. How should researchers handle 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide safely in the laboratory?
- Methodological Answer : Follow GHS guidelines for pyrazole derivatives:
- Use personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in a cool, dry place away from ignition sources .
- In case of exposure, consult a physician immediately and provide the safety data sheet .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches near 1350 cm⁻¹) .
- ¹H-NMR : To verify methyl and chloro substituents on the pyrazole ring .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
- Elemental analysis : To ensure purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide derivatives?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst screening : Transition metal catalysts (e.g., CuCl₂) can accelerate sulfonamide formation .
- Temperature control : Reactions at 60–80°C reduce side products compared to room temperature .
- Computational modeling : Use quantum chemical calculations to predict regioselectivity in pyrazole functionalization .
Q. How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?
- Methodological Answer :
- Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Assess pharmacological activity using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory effects) .
- Compare ulcerogenic indices of derivatives to balance efficacy and toxicity .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-sulfonamide complexes?
- Methodological Answer :
- Single-crystal X-ray diffraction : Refine data using software like APEX2 or SHELXL to resolve ambiguities in bond angles/positions .
- DFT calculations : Validate experimental structures by matching computed and observed spectral data .
- Polymorph screening : Explore crystallization conditions (e.g., solvent mixtures) to isolate stable forms .
Q. How can computational tools streamline the design of novel derivatives?
- Methodological Answer :
- Reaction path prediction : Use ICReDD’s quantum chemistry-based methods to simulate reaction outcomes .
- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) via tools like SwissADME .
- Docking studies : Map sulfonamide interactions with target proteins (e.g., carbonic anhydrase) to guide synthesis .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activities of pyrazole-sulfonamide analogs?
- Methodological Answer :
- Dose-response curves : Re-evaluate activity across multiple concentrations to identify false positives .
- Structural reanalysis : Verify compound identity via LC-MS to rule out degradation .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
